molecular formula C12H14N2O4 B6167178 benzyl 3-nitropyrrolidine-1-carboxylate CAS No. 1309581-45-0

benzyl 3-nitropyrrolidine-1-carboxylate

Cat. No. B6167178
CAS RN: 1309581-45-0
M. Wt: 250.3
InChI Key:
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Description

Benzyl 3-nitropyrrolidine-1-carboxylate (BNC) is a nitro-containing pyrrolidine derivative that has been used in a variety of scientific applications. BNC is a versatile compound that can be used in organic synthesis, as a catalyst, and as a reagent in biochemical and physiological studies.

Scientific Research Applications

Benzyl 3-nitropyrrolidine-1-carboxylate has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in biochemical and physiological studies, and as a substrate for enzymatic reactions. This compound has also been used in the synthesis of various pharmaceuticals, including antifungal agents, anticonvulsants, and anti-inflammatory agents.

Mechanism of Action

Benzyl 3-nitropyrrolidine-1-carboxylate acts as a catalyst in organic synthesis by facilitating the formation of new bonds between molecules. In biochemical and physiological studies, this compound acts as a substrate for enzymatic reactions. The enzymatic reactions catalyzed by this compound involve the transfer of electrons from one molecule to another, resulting in the formation of new bonds between the molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been found to inhibit the growth of certain bacteria and fungi. It has also been found to have anti-inflammatory and anticonvulsant effects. Additionally, this compound has been found to have an antioxidant effect, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

Benzyl 3-nitropyrrolidine-1-carboxylate has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. Additionally, this compound can be used in a variety of reactions and can be purified by recrystallization or column chromatography. However, this compound is a highly reactive compound and must be handled with caution.

Future Directions

The potential future directions for benzyl 3-nitropyrrolidine-1-carboxylate research include further exploration of its biochemical and physiological effects, its potential applications in the synthesis of pharmaceuticals, and its potential use in the treatment of various diseases. Additionally, research into the development of more efficient methods for synthesizing this compound could lead to more cost-effective production of the compound. Finally, further research into the mechanism of action of this compound could lead to the discovery of new applications for the compound.

Synthesis Methods

Benzyl 3-nitropyrrolidine-1-carboxylate can be synthesized through a variety of methods. One of the most common methods involves the reaction of nitrobenzene with pyrrolidine. The reaction is carried out in the presence of an acid, such as sulfuric acid or hydrochloric acid, and a base, such as sodium hydroxide or potassium hydroxide. The reaction produces a nitro-containing pyrrolidine derivative, which can be further purified by recrystallization or column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis of benzyl 3-nitropyrrolidine-1-carboxylate can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Benzyl bromide", "3-nitropyrrolidine", "Sodium hydride", "Diethyl ether", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Anhydrous magnesium sulfate" ], "Reaction": [ "Step 1: Synthesis of benzyl 3-nitropyrrolidine by reacting benzyl bromide with 3-nitropyrrolidine in the presence of sodium hydride in diethyl ether.", "Step 2: Purification of the product by washing with water, drying with anhydrous magnesium sulfate, and evaporating the solvent.", "Step 3: Synthesis of benzyl 3-nitropyrrolidine-1-carboxylate by reacting benzyl 3-nitropyrrolidine with chloroform and sodium hydroxide in water.", "Step 4: Acidification of the reaction mixture with hydrochloric acid and extraction of the product with chloroform.", "Step 5: Purification of the product by washing with water, drying with anhydrous magnesium sulfate, and evaporating the solvent.", "Step 6: Neutralization of the product with sodium bicarbonate and recrystallization from ethanol to obtain pure benzyl 3-nitropyrrolidine-1-carboxylate." ] }

CAS RN

1309581-45-0

Molecular Formula

C12H14N2O4

Molecular Weight

250.3

Purity

95

Origin of Product

United States

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